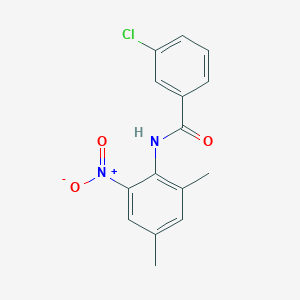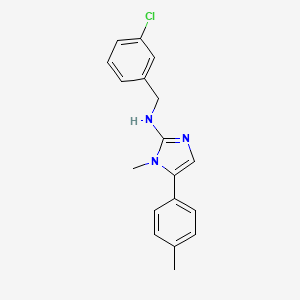![molecular formula C24H21FN8O2 B11560843 N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560843.png)
N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as nitro, fluoro, and hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the various substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro and hydrazine groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents such as potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Medicine
In the medical field, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and aromatic rings. The presence of the fluoro and nitro groups, along with the triazine core, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H21FN8O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
4-N-(3,4-dimethylphenyl)-2-N-[(E)-(4-fluorophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21FN8O2/c1-15-3-8-20(13-16(15)2)28-23-29-22(27-19-9-11-21(12-10-19)33(34)35)30-24(31-23)32-26-14-17-4-6-18(25)7-5-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+ |
InChI-Schlüssel |
OCVSFEKHZHRCIN-VULFUBBASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11560762.png)
![2-(2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11560763.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560770.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11560781.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)




![N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide](/img/structure/B11560804.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11560832.png)
